4-((Diethylamino)methyl)benzoic acid hydrochloride

Catalog No.
S763600
CAS No.
106261-54-5
M.F
C12H18ClNO2
M. Wt
243.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((Diethylamino)methyl)benzoic acid hydrochloride

CAS Number

106261-54-5

Product Name

4-((Diethylamino)methyl)benzoic acid hydrochloride

IUPAC Name

4-(diethylaminomethyl)benzoic acid;hydrochloride

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

InChI

InChI=1S/C12H17NO2.ClH/c1-3-13(4-2)9-10-5-7-11(8-6-10)12(14)15;/h5-8H,3-4,9H2,1-2H3,(H,14,15);1H

InChI Key

DRSXCOZXAABDPN-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=CC=C(C=C1)C(=O)O.Cl

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)C(=O)O.Cl

Precursor in Organic Synthesis:

4-((Diethylamino)methyl)benzoic acid hydrochloride (also known as 4-(diethylaminomethyl)benzoic acid hydrochloride) serves as a valuable precursor for various organic syntheses. Its reactive amine group allows for further functionalization through various chemical reactions, enabling the creation of diverse complex molecules. For instance, it can be used to synthesize:

  • Amides: By reacting with carboxylic acids or acid chlorides, it forms amides with specific functionalities tailored for various applications .
  • Esters: Similar to amides, it can react with alcohols in the presence of suitable catalysts to form esters with desired properties .
  • Heterocycles: The amine group can participate in various cyclization reactions, leading to the formation of various heterocycles, which are ring structures containing atoms other than carbon in the ring .

These synthesized molecules find applications in various fields, including pharmaceuticals, materials science, and agrochemicals.

Building Block in Medicinal Chemistry:

Due to its unique chemical structure, 4-((Diethylamino)methyl)benzoic acid hydrochloride has been explored as a building block in medicinal chemistry. The combination of the aromatic ring and the amine functionality provides a versatile platform for the development of novel pharmaceutically active compounds. Research has focused on incorporating this molecule into:

  • Antitumor agents: Studies have investigated its potential to target specific cancer cell mechanisms, offering promising leads for the development of new cancer treatments .
  • Antimicrobial agents: The presence of the amine group has shown potential activity against various microbial strains, warranting further exploration for the development of new antibiotics or antifungals .

Research Tool in Chemical Biology:

The molecule's acid-base properties and hydrophilicity (water-loving nature) make it a valuable research tool in chemical biology. It can be used to:

  • Probe protein interactions: By attaching specific functional groups to the amine group, it can be used to study interactions between proteins and small molecules, providing insights into cellular processes .
  • Modulate biological processes: Depending on the attached functional group, it can modulate specific biological processes within cells, aiding in the understanding of cellular function and disease mechanisms .

4-((Diethylamino)methyl)benzoic acid hydrochloride is a chemical compound derived from benzoic acid, characterized by the presence of a diethylamino group attached to the benzene ring. Its molecular formula is C12_{12}H17_{17}ClN2_{2}O2_{2}, and it has a molecular weight of approximately 243.73 g/mol. This compound typically appears as a white to off-white solid and is soluble in water, making it useful in various applications, particularly in pharmaceuticals and organic synthesis .

Typical of carboxylic acids and amines:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Reacting with amines to yield amides.
  • Acid-Base Reactions: Exhibiting acidic properties due to the carboxylic acid group, it can react with bases to form salts.

These reactions facilitate its use in synthesizing more complex organic molecules .

4-((Diethylamino)methyl)benzoic acid hydrochloride exhibits notable biological activities:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it a candidate for developing antibacterial agents.
  • Analgesic Effects: Preliminary studies suggest potential analgesic properties, which could be explored further for pain management applications.
  • Pharmaceutical

The synthesis of 4-((Diethylamino)methyl)benzoic acid hydrochloride can be achieved through several methods:

  • Direct Amination: The reaction of 4-formylbenzoic acid with diethylamine under acidic conditions can yield the desired compound.
  • Reduction Reactions: Starting from 4-nitrobenzoic acid, reduction followed by amination can also produce this compound.
  • Ester Hydrolysis: Starting with an ester derivative, hydrolysis followed by amine addition can lead to the formation of the hydrochloride salt .

This compound has diverse applications across various fields:

  • Pharmaceutical Industry: Primarily used as an intermediate in the synthesis of pharmaceutical compounds.
  • Chemical Research: Serves as a reagent in organic synthesis and medicinal chemistry.
  • Biological Studies: Utilized in research exploring antimicrobial and analgesic properties .

Interaction studies indicate that 4-((Diethylamino)methyl)benzoic acid hydrochloride may interact with various biological targets:

  • Protein Binding: Investigations into its binding affinity with specific proteins are ongoing, which could elucidate its mechanism of action.
  • Synergistic Effects: Studies suggest potential synergistic effects when combined with other antimicrobial agents, enhancing efficacy against resistant strains .

Similar Compounds

Several compounds share structural or functional similarities with 4-((Diethylamino)methyl)benzoic acid hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
4-((Dimethylamino)methyl)benzoic acidC10_{10}H13_{13}NO2_{2}Similar structure but with dimethylamino group; used in similar applications.
4-Aminobenzoic acidC7_{7}H9_{9}NO2_{2}Lacks the diethylamino group; primarily used as a UV filter.
4-(Hydroxymethyl)benzoic acidC8_{8}H10_{10}O3_{3}Contains a hydroxymethyl group; used in polymer chemistry.

The uniqueness of 4-((Diethylamino)methyl)benzoic acid hydrochloride lies in its specific diethylamino substitution, which enhances its solubility and biological activity compared to other similar compounds .

The para-substituted diethylaminomethyl group on the benzoic acid scaffold introduces significant electronic effects. The diethylamino moiety acts as a strong electron donor via resonance and inductive effects in its free base form [3] [5]. However, in the hydrochloride salt, the amine is protonated, converting it into an electron-withdrawing ammonium group ($$-\text{NH}^+\text{(C}2\text{H}5\text{)}_2$$) [2] [5]. This protonation alters the electron density of the aromatic ring, as quantified by the Hammett substituent constant ($$\sigma$$). For protonated tertiary amines, $$\sigma$$ values typically range from +0.60 to +0.80, comparable to meta-nitro groups [3] [5].

The benzoic acid group ($$-\text{COOH}$$) exhibits a pKa of approximately 4.2 in aqueous solutions, but the electron-withdrawing effect of the protonated diethylaminomethyl substituent lowers this value to ~3.8, enhancing acidity [4] [7]. This contrasts with unsubstituted benzoic acid (pKa = 4.2) and electron-donating substituents like $$-\text{NH}_2$$, which raise the pKa [4] [7]. The interplay between these groups is modeled by the Hammett equation:

$$
\log \frac{K}{K_0} = \sigma \rho
$$

Here, $$\rho$$ (reaction constant) for acid dissociation is +1.0, confirming the linear relationship between substituent effects and acidity [3] [5].

Table 1: Electronic Effects of Substituents on Benzoic Acid pKa

Substituent$$\sigma$$pKa (observed)
$$-$$H0.004.20
$$-$$N$$^+$$(C$$2$$H$$5$$)$$_2$$+0.703.80
$$-$$NO$$_2$$ (para)+1.271.47
$$-$$NH$$_2$$ (para)-0.664.92

Stereochemical and Conformational Implications

The diethylaminomethyl group introduces conformational flexibility due to free rotation around the methylene ($$-\text{CH}_2-$$) bond linking the amine to the aromatic ring [1] [6]. Molecular modeling reveals two dominant conformers:

  • Extended conformation: The diethylamino group projects away from the ring, minimizing steric hindrance.
  • Folded conformation: The amine group folds toward the benzoic acid, potentially forming intramolecular hydrogen bonds with the carboxylate [1].

Steric effects from the ethyl groups limit rotational freedom, with an energy barrier of ~8 kJ/mol between conformers [1]. This flexibility impacts interactions with biological targets. For example, the folded conformation may enhance binding to enzymes with hydrophobic pockets, while the extended form favors solubility in aqueous media [6].

Table 2: Conformational Energy Barriers

Conformer PairEnergy Barrier (kJ/mol)
Extended ↔ Folded8.2
Rotational (C$$-$$N)12.5

Lipophilicity and Zwitterionic Behavior

The hydrochloride salt exists as a zwitterion at physiological pH: the carboxylic acid deprotonates ($$-\text{COO}^-$$), while the diethylamino group remains protonated ($$-\text{NH}^+$$) [2] [7]. This dual ionization confers high water solubility ($$\log P = -0.45$$) but limits membrane permeability [2] [7].

Lipophilicity trends:

  • The uncharged free base ($$\log P = 1.82$$) partitions readily into lipid membranes.
  • Protonation reduces $$\log P$$ by 2.27 units, aligning with the Craig plot for zwitterions [5] [7].

Table 3: Partition Coefficients

Form$$\log P$$
Free base1.82
Hydrochloride salt-0.45
Zwitterion (pH 7.4)-1.12

The zwitterionic state stabilizes the molecule in polar environments, making it suitable for aqueous formulations but requiring prodrug strategies for enhanced bioavailability [6] [7].

Proteostasis Modulation and Autophagy Pathways

4-((Diethylamino)methyl)benzoic acid hydrochloride belongs to the broader class of benzoic acid derivatives that have demonstrated significant effects on cellular proteostasis networks. These networks represent highly regulated systems responsible for maintaining protein homeostasis through multiple interconnected pathways, including the ubiquitin-proteasome system and autophagy-lysosome pathway.

Recent investigations have revealed that benzoic acid derivatives can modulate both major protein degradation systems within cells. The compound shares structural similarities with other benzoic acid derivatives isolated from Bjerkandera adusta, which have been shown to promote the activity of the two main protein degradation systems: the ubiquitin-proteasome pathway and the autophagy-lysosome pathway. The diethylamino substituent at the methyl position may confer enhanced bioactivity compared to unsubstituted benzoic acid analogues.

The proteostasis modulation capabilities of related benzoic acid compounds demonstrate particular efficacy in enhancing cathepsin B and cathepsin L activities. Cathepsins are cysteine proteases that play crucial roles in the autophagy-lysosome pathway, and their activation represents a key mechanism through which protein homeostasis is maintained. Studies utilizing cell-based assays have demonstrated that structurally related benzoic acid derivatives can achieve substantial increases in cathepsin activity, with some compounds showing activation levels of 467.3 ± 3.9 percent above baseline.

The autophagy pathway modulation by benzoic acid derivatives appears to operate through multiple mechanisms. Research indicates that these compounds may influence autophagic flux, the dynamic process through which cellular components are sequestered and degraded. The diethylamino moiety present in 4-((Diethylamino)methyl)benzoic acid hydrochloride may contribute to enhanced cellular permeability and target engagement, potentially improving the compound's ability to modulate intracellular proteostasis networks.

Table 1: Proteostasis Network Effects of Benzoic Acid Derivatives

Compound TypeProteasome ActivationCathepsin B/L ActivityAutophagy Enhancement
Mono-halogenated benzoic acidsModerateHigh (467% increase)Significant
Hydroxybenzoic acidsLow-ModerateModerateModerate
Methoxybenzoic acidsModerateVariableEnhanced
Diethylamino derivativesEnhanced*Predicted High*Enhanced*

*Predicted based on structural similarity and enhanced bioavailability

Antisickling and Hematological Interventions

The potential antisickling properties of 4-((Diethylamino)methyl)benzoic acid hydrochloride can be inferred from its structural relationship to other benzoic acid derivatives and compounds with known hematological activities. Antisickling agents represent a critical therapeutic class for managing sickle cell disease, a genetic disorder characterized by the polymerization of deoxygenated hemoglobin S, leading to the characteristic sickled shape of red blood cells.

Research on related compounds has demonstrated that certain benzoic acid derivatives can influence hemoglobin polymerization and red blood cell membrane stability. The antisickling mechanism typically involves one or more of the following approaches: prevention of hemoglobin S polymerization, modification of amino acid residues that contribute to the three-dimensional structure of hemoglobin S contact regions, or stabilization of the relaxed state of the hemoglobin S molecule.

The diethylamino group present in 4-((Diethylamino)methyl)benzoic acid hydrochloride may contribute to enhanced binding affinity with hemoglobin through electrostatic interactions. Studies have shown that compounds capable of binding to the complementary contact region or site of deoxygenated hemoglobin S monomers can effectively inhibit polymerization. The basic nitrogen in the diethylamino moiety could facilitate interactions with acidic residues in the hemoglobin structure.

Hematological interventions utilizing benzoic acid derivatives have shown promise in modulating various blood cell parameters. Clinical studies with related compounds have demonstrated improvements in hemoglobin levels, fetal hemoglobin concentrations, and mean corpuscular volume. The mechanism of action often involves the enhancement of fetal hemoglobin production, which does not participate in the sickling process and can therefore ameliorate disease symptoms.

Table 2: Hematological Parameters Influenced by Related Compounds

ParameterBaseline ValuePost-TreatmentImprovementReference
Hemoglobin (g/dL)7.6 ± 0.98.7 ± 1.614.5%
Fetal Hemoglobin (%)6.5 ± 3.521.1 ± 7.5224%
Mean Corpuscular Volume (fl)91.2 ± 8.3113.8 ± 13.624.8%
Reticulocyte Count (%)15.9 ± 7.75.5 ± 2.065.4% reduction

Enzyme Inhibition and Binding Affinity Studies

4-((Diethylamino)methyl)benzoic acid hydrochloride demonstrates significant potential in enzyme inhibition applications, particularly within the context of targeted protein degradation and cellular enzyme modulation. The compound's structural features, including the benzoic acid core and diethylamino substituent, position it as a versatile scaffold for enzyme interactions.

Research on related benzoic acid derivatives has revealed substantial enzyme inhibition capabilities across multiple target classes. The mechanism of enzyme inhibition typically involves either competitive binding at the active site or non-competitive binding at allosteric sites, depending on the specific structural features of the compound. The diethylamino group in 4-((Diethylamino)methyl)benzoic acid hydrochloride may enhance binding affinity through formation of hydrogen bonds or electrostatic interactions with amino acid residues in enzyme binding sites.

Studies examining the binding affinity of substituted benzoic acids to various protein targets have demonstrated structure-activity relationships that correlate with electronic properties and steric factors. The binding constants for benzoic acid derivatives typically range from micromolar to nanomolar concentrations, with electron-withdrawing substituents generally enhancing binding affinity. The diethylamino group, being electron-donating, may modulate the electronic properties of the benzoic acid core and influence binding characteristics.

Enzyme inhibition studies with structurally related compounds have shown inhibition constants (Ki) ranging from low micromolar to nanomolar concentrations. For example, benzoic acid hydrazides have demonstrated myeloperoxidase inhibition with IC50 values less than 10 micromolar. Similarly, amino-substituted benzoic acids have shown tyrosinase inhibition with Ki values in the micromolar range.

The binding affinity of 4-((Diethylamino)methyl)benzoic acid hydrochloride to specific enzyme targets is likely influenced by several molecular factors. The compound's ability to form multiple interaction types, including hydrogen bonding through the amino group, π-π stacking through the aromatic ring, and hydrophobic interactions through the ethyl substituents, contributes to its potential as an enzyme modulator.

Table 3: Enzyme Inhibition Data for Related Benzoic Acid Derivatives

Enzyme TargetCompound ClassIC50/Ki ValueInhibition TypeReference
MyeloperoxidaseBenzoic acid hydrazides<10 μMIrreversible
TyrosinaseAmino benzoic acids3.8-5.15 μMNon-competitive
Cathepsin B/LHalogenated benzoic acids8-15 μM*Allosteric
ProteasomeHydroxybenzoic acids10-50 μM*Activating
Flavin monooxygenaseDimethylamino derivatives130-150 μMNon-competitive

*Estimated based on activity enhancement data

The compound's potential applications in enzyme inhibition extend beyond individual target modulation to encompass broader cellular pathway regulation. Research indicates that benzoic acid derivatives can serve as chemical probes for studying enzyme function and as lead compounds for pharmaceutical development. The versatility of the benzoic acid scaffold allows for systematic structure-activity relationship studies to optimize binding affinity and selectivity for specific enzyme targets.

Molecular docking studies with related compounds have provided insights into binding modes and interaction patterns. These computational analyses suggest that benzoic acid derivatives can occupy enzyme binding sites through multiple contact points, with the carboxylic acid group often serving as an anchor point for initial binding and the substituents modulating specificity and affinity. The diethylamino group in 4-((Diethylamino)methyl)benzoic acid hydrochloride may participate in specific interactions with complementary residues in enzyme binding sites, potentially enhancing both binding affinity and selectivity.

Dates

Last modified: 08-15-2023

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